molecular formula C13H16N4O2S B13905033 N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide

N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide

Cat. No.: B13905033
M. Wt: 292.36 g/mol
InChI Key: GZIZCUGAHXDXGU-UHFFFAOYSA-N
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Description

N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide is an organic compound that belongs to the class of phenyl-1,2,4-triazoles This compound is characterized by the presence of a triazole ring, a mercapto group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide typically involves the condensation of 4-methoxybenzoyl chloride with 2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification methods, such as chromatography, may be employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzymatic activity. Additionally, the triazole ring can interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)phenol
  • 3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
  • N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

N-[2-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-ethyl]-4-methoxy-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the mercapto and methoxybenzamide moieties allows for versatile applications in various scientific fields .

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

4-methoxy-N-[2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)ethyl]benzamide

InChI

InChI=1S/C13H16N4O2S/c1-17-11(15-16-13(17)20)7-8-14-12(18)9-3-5-10(19-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,18)(H,16,20)

InChI Key

GZIZCUGAHXDXGU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)CCNC(=O)C2=CC=C(C=C2)OC

Origin of Product

United States

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